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molecular formula C5H3ClN4O B1466191 6-Chloro-7H-purin-8(9H)-one CAS No. 37527-48-3

6-Chloro-7H-purin-8(9H)-one

Cat. No. B1466191
M. Wt: 170.56 g/mol
InChI Key: DCOLIWSXJIHGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148387B2

Procedure details

Combine 6-chloro-pyrimidine-4,5-diamine (7.46 mmol; 1.08 g); 1,1′-carbonyldiimidazole (2 equiv; 14.92 mmol; 2.42 g) and 1,4-dioxane (20 mL) and heat to reflux under nitrogen for 50 min. Evaporate the yellow solution to an oil. Add DCM (80 mL), let sit 1 h, filter and dry in vacuum oven at 45° C. to provide the title compound (1.22 g; 7.15 mmol; 96%) MS (ES+): m/z=169 (M−H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[NH2:9].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>O1CCOCC1>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[C:3]=1[NH:9][C:10](=[O:11])[NH:8]2

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClC1=C(C(=NC=N1)N)N
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
Evaporate the yellow solution to an oil
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry in vacuum oven at 45° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2NC(NC2=NC=N1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.15 mmol
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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